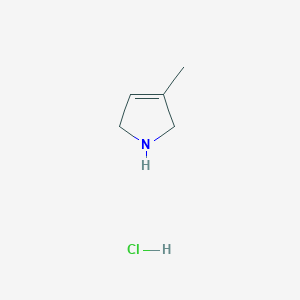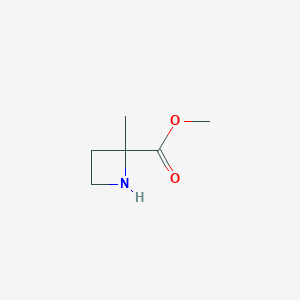
3-Methyl-2,5-dihydro-1H-pyrrole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the molecular formula C5H10ClN . The molecular weight of this compound is 119.59300 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride consists of a pyrrole ring with a methyl group attached . The exact 3D structure is not available in the current resources.Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride are not fully detailed in the available resources. The compound is known to be a powder . The melting point, boiling point, density, and flash point are not available .Applications De Recherche Scientifique
Chemical Synthesis and Library Creation
A method for synthesizing a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a three-component condensation has been developed. This procedure allows for the creation of over 3000 pyrrolones, demonstrating the versatility of pyrrole derivatives in chemical synthesis and library creation for further research applications (Ryabukhin et al., 2012).
Material Science and Humectants
In material science, novel synthesized polyol pyrrole esters have been investigated for their moisture properties and thermal behavior. These compounds exhibit promising results as humectants and flavor precursors, indicating their potential application in improving the quality of products such as tobacco (Fan et al., 2023).
Supramolecular Chemistry
Pyrrole derivatives have been utilized in the formation of anionic supramolecular polymers, showcasing the ability to create novel polymeric structures through hydrogen bonding. This opens up avenues for designing new materials with specific properties (Gale et al., 2002).
Organic Synthesis and Catalysis
Research into pyrrole synthesis has led to sustainable catalytic methods that utilize renewable resources. Such approaches not only contribute to the green chemistry paradigm but also highlight the significance of pyrrole structures in synthesizing compounds of interest for biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).
Photoluminescent Materials
Pyrrole-containing conjugated polymers have been synthesized for their photoluminescent properties, demonstrating their potential application in electronic devices. This aligns with the growing interest in pyrrole derivatives for optoelectronic materials due to their unique electronic and optical properties (Beyerlein & Tieke, 2000).
Corrosion Inhibition
The application of pyrrole derivatives as corrosion inhibitors for metals in harsh environments has been explored. Such studies underscore the utility of pyrrole compounds in industrial applications, providing cost-effective and efficient solutions for material preservation (Zarrouk et al., 2015).
Safety and Hazards
The safety information for 3-Methyl-2,5-dihydro-1H-pyrrole hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-methyl-2,5-dihydro-1H-pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSNEUISWJQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100351-03-9 |
Source


|
| Record name | 3-methyl-2,5-dihydro-1H-pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Ethylamino)methyl]phenol](/img/structure/B2932976.png)
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932978.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2932982.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2932983.png)
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)



![2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)
